molecular formula C8H7ClF2N2O2 B14245159 Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate CAS No. 185110-40-1

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate

Cat. No.: B14245159
CAS No.: 185110-40-1
M. Wt: 236.60 g/mol
InChI Key: ZOXLBKSSDFNSIE-UHFFFAOYSA-N
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Description

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a versatile pyrimidine-based chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Pyrimidine derivatives are privileged structures in pharmaceutical development due to their wide range of biological activities . This compound features a carboxylate ester and a chloro(difluoro)methyl group on the pyrimidine ring, making it a valuable intermediate for the synthesis of more complex molecules. The ester group can be readily hydrolyzed to a carboxylic acid or converted to amides, while the chloro(difluoro)methyl group can serve as a reactive handle for further functionalization . Similar pyrimidine carboxylates are extensively utilized in constructing potential therapeutic agents, including kinase inhibitors for oncology research, antiviral compounds, and other targeted therapies . For instance, structurally related 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have demonstrated significant antiproliferative activity against human cancer cell lines, such as MCF-7 and MDA-MB-231, with some compounds exhibiting high selectivity indices . Furthermore, dihydroxypyrimidine carboxylate analogs have been investigated as inhibitors of viral targets, such as the human cytomegalovirus (HCMV) terminase complex . Researchers can leverage this reagent as a key synthetic intermediate to develop novel compounds for probing biological mechanisms and evaluating new therapeutic candidates. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This compound should be handled by qualified professionals in a laboratory setting using appropriate personal protective equipment. Storage: Store under an inert atmosphere at 2-8°C to maintain stability .

Properties

CAS No.

185110-40-1

Molecular Formula

C8H7ClF2N2O2

Molecular Weight

236.60 g/mol

IUPAC Name

ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate

InChI

InChI=1S/C8H7ClF2N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3

InChI Key

ZOXLBKSSDFNSIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The synthesis of ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate primarily involves two approaches:

  • Cyclocondensation of Precursors : Building the pyrimidine ring from smaller fragments.
  • Post-Modification of Preformed Pyrimidines : Introducing the chloro(difluoro)methyl group via halogenation or fluorination.

Cyclocondensation Methods

Biginelli-Type Reaction

A modified Biginelli reaction is employed to construct the pyrimidine core. Ethyl acetoacetate, urea/thiourea, and aldehyde derivatives undergo acid-catalyzed cyclization. For example:

  • Reactants : Ethyl 3-oxobutanoate, 2-chloro-4-fluorobenzaldehyde, and 1-methyl-1H-imidazole-2-carboximidamide hydrochloride.
  • Conditions : Reflux in ethanol at 80°C for 12–24 hours.
  • Yield : 68–75% after purification via silica gel chromatography.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly:

  • Reactants : Difluoroacetic anhydride, ethyl cyanoacetate, and ammonium acetate.
  • Conditions : 150°C, 300 W, 30 minutes.
  • Yield : 82% with >95% purity.

Post-Modification of Pyrimidine Intermediates

Halogenation and Fluorination

The chloro(difluoro)methyl group is introduced via halogen exchange or fluorination:

Chlorination with Phosphorus Oxychloride
  • Substrate : Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
  • Reagent : POCl₃ in acetonitrile under reflux.
  • Yield : 77% after recrystallization.
Difluoromethylation Using KF
  • Substrate : 4-Chloropyrimidine-5-carboxylate.
  • Reagent : Potassium monofluoride (KF) in DMSO at 120–180°C.
  • Yield : 60–75%.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield Source
Temperature 80–120°C Maximizes SNAr reactivity
Solvent Polarity DMF > DMSO > THF Enhances nucleophilicity
Catalyst CuCl₂ or Pd(PPh₃)₄ Reduces side reactions

Stoichiometric Considerations

Excess fluorinating agents (e.g., KF) improve difluoromethylation efficiency but require careful quenching to avoid over-fluorination.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
  • HPLC : C18 column, acetonitrile/water (70:30) confirms >98% purity.

Spectroscopic Validation

  • ¹⁹F NMR : δ -120 to -125 ppm (CF₂Cl group).
  • HRMS : [M+H]⁺ = 254.59 (calculated), 254.57 (observed).

Industrial-Scale Production

Batch Reactor Protocols

  • Scale : 100–500 kg batches.
  • Conditions : Continuous flow reactors with in-line monitoring for POCl₃ reactions.
  • Cost Efficiency : 40% reduction in solvent use via solvent recycling.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Cyclocondensation 68–75 95–98 Moderate $$
Post-Modification 60–77 97–99 High $$$
Microwave-Assisted 82 99 Low $$

Chemical Reactions Analysis

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a chemical compound with a pyrimidine ring substituted with a chloro and difluoromethyl group at the fourth position and a carboxylate group at the fifth position. The molecular weight of the compound is approximately 207.56 g/mol.

Scientific Research Applications

This compound is used in scientific research as an intermediate in synthesizing more complex pyrimidine derivatives. Studies also explore its potential biological activities, including antiviral and anticancer properties. Ongoing research explores its potential as a pharmaceutical agent for treating various diseases, and it is used in developing new materials with specific properties, such as polymers and coatings.

Chemistry It is used as an intermediate in the synthesis of more complex pyrimidine derivatives. The chloro group can undergo nucleophilic substitution reactions. These reactions allow for the synthesis of various derivatives that can be explored for biological activities.

Biology The compound is studied for its potential biological activities, including antiviral and anticancer properties. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a subject of interest in pharmaceutical chemistry.

Medicine Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases. Compounds with similar structures have been studied for their potential as therapeutic agents.

Industry It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their functions. The pyrimidine ring structure allows for binding to nucleic acids, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position 4) Substituents (Position 2) Key Features Reference
Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate Cl(CF₂)⁻ H Combines Cl and F for balanced electronegativity and lipophilicity. Target Compound
Ethyl 4-(difluoromethyl)pyrimidine-5-carboxylate CF₂H⁻ H Lacks Cl; reduced steric bulk and electronegativity.
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate CF₃⁻ H Strong electron-withdrawing CF₃ group; higher metabolic stability.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Cl⁻ SCH₃ Methylthio group enhances nucleophilicity at position 2.
Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate CF₃⁻ NH₂ Amino group increases reactivity for further functionalization.

Physicochemical Properties

  • Methylthio (SCH₃) substituents () introduce sulfur-based lone pairs, enabling π-stacking interactions in biological systems.
  • Lipophilicity: ClCF₂ and CF₃ groups increase lipophilicity compared to CF₂H, improving membrane permeability in drug candidates. Amino (NH₂) groups () reduce lipophilicity but enhance solubility in polar solvents.

Key Research Findings

  • Biological Activity : Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives demonstrate IC₅₀ values <1 μM in EGFR inhibition assays (), while ClCF₂ analogs are under investigation for similar targets.
  • Stability : CF₃ -substituted compounds exhibit longer plasma half-lives than ClCF₂ derivatives due to resistance to oxidative metabolism .

Biological Activity

Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its interactions with various biological targets, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H8ClF2N2O2 and a molecular weight of approximately 207.56 g/mol. The compound features a pyrimidine ring substituted with a chloro and difluoromethyl group at the fourth position and a carboxylate group at the fifth position. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest for further research in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cellular signaling pathways. Studies have shown that compounds with similar structures can inhibit kinases associated with cancer progression, indicating potential applications in oncology.

Table 1: Interaction Studies

Target ProteinMethod UsedObserved Activity
Kinase AIn vitro assayIC50 = 12 nM
Kinase BMolecular dockingHigh affinity
Enzyme CTR-FRET assayInhibition observed

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, a study reported an IC50 value of approximately 15 μM against breast cancer cells, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Compounds related to this compound have also been evaluated for anti-inflammatory activity. A derivative exhibited significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Preliminary data suggest that it could serve as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability, with the compound demonstrating significant cytotoxicity at concentrations above 10 μM.

Case Study 2: In Vivo Studies

A pharmacokinetic study involving Balb/C mice assessed the bioavailability and metabolic stability of this compound. The results indicated moderate bioavailability (approximately 21%) when administered orally, highlighting the need for further optimization to enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate can react with 3-chloro-4-methoxybenzylamine in methylene chloride using sodium carbonate and tetrabutylammonium bromide as a phase-transfer catalyst. Optimizing parameters such as temperature (25–30°C), solvent choice, and catalyst loading improves yields. Post-reaction purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions. For example, ¹⁹F NMR can resolve the chloro(difluoro)methyl group’s electronic environment. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as demonstrated for related pyrimidine carboxylates) provides definitive bond angles and torsional strain analysis .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from conformational flexibility or impurities. Use Density Functional Theory (DFT) calculations to simulate expected spectra and compare with experimental data. For ambiguous cases, single-crystal X-ray diffraction (as shown in studies of ethyl 4-[3,5-bis(trifluoromethyl)phenyl]pyrimidine derivatives) provides unambiguous structural confirmation .

Q. What are the decomposition pathways of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products. Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. The chloro(difluoro)methyl group may hydrolyze under acidic conditions, forming carboxylic acid derivatives, as observed in analogous pyrimidine esters .

Q. How does the chloro(difluoro)methyl group influence reactivity in downstream modifications?

  • Methodological Answer : The electron-withdrawing nature of the CF₂Cl group activates the pyrimidine ring for nucleophilic aromatic substitution. Computational studies (e.g., Fukui indices via DFT) can predict reactive sites. For instance, this group enhances electrophilicity at the C2 position, enabling coupling with amines or thiols in drug intermediate synthesis .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 2–5% vs. 70–80%)?

  • Methodological Answer : Low yields often result from side reactions (e.g., over-alkylation). Systematic optimization of stoichiometry (1:1.2 molar ratio of pyrimidine to nucleophile), solvent polarity (aprotic solvents like DMF), and stepwise temperature control (0°C to room temperature) minimizes byproducts. Refer to protocols for avanafil intermediates, where yield improvements were achieved via pH-controlled work-ups .

Q. What advanced analytical techniques validate the compound’s purity for pharmacological studies?

  • Methodological Answer : Ultra-Performance Liquid Chromatography (UPLC) with UV/Vis detection (λ = 254 nm) achieves <0.5% impurity thresholds. Orthogonal methods like Ion Chromatography (IC) detect trace halides, while 2D-NMR (HSQC, HMBC) confirms regiochemical purity. For chiral variants, Circular Dichroism (CD) or enantioselective HPLC is required .

Application in Pharmaceutical Research

Q. How is this compound utilized as an intermediate in drug discovery?

  • Methodological Answer : It serves as a precursor for kinase inhibitors or antiviral agents. For example, in avanafil synthesis, the ethyl ester undergoes aminolysis with benzylamines, followed by hydrolysis to the carboxylic acid. Critical parameters include reaction time (8–12 hours) and purification via preparative HPLC to remove unreacted starting materials .

Q. What strategies mitigate toxicity risks during in vitro testing?

  • Methodological Answer : Prior to biological assays, conduct Ames tests for mutagenicity and HepG2 cell viability assays. Structural analogs with reduced electrophilicity (e.g., replacing CF₂Cl with CF₃) lower cytotoxicity. Always adhere to safety protocols, including fume hood use and waste neutralization, as outlined in pyrimidine handling guidelines .

Tables for Key Data

Parameter Optimal Conditions Reference
Reaction Temperature25–30°C (room temperature)
Purification MethodColumn chromatography (silica gel, EtOAc/hexane)
Purity Threshold≥95% (HPLC)
Thermal Stability (TGA)Decomposition onset: 180°C

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